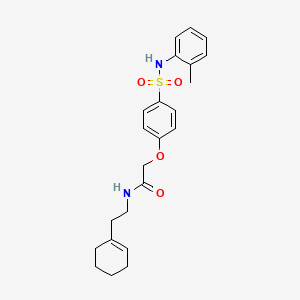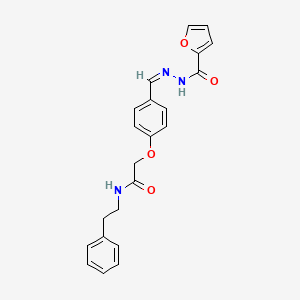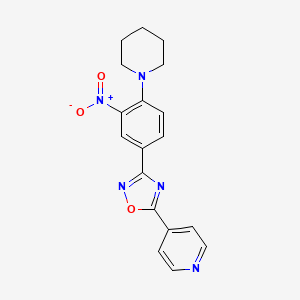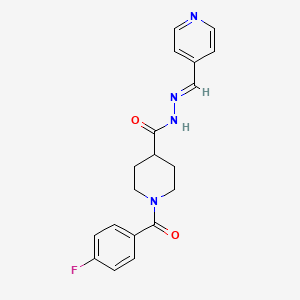
N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide, also known as ETP-46464, is a novel small-molecule inhibitor of the enzyme phosphodiesterase 5 (PDE5). PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates smooth muscle relaxation in the body. By inhibiting PDE5, ETP-46464 increases the levels of cGMP, which leads to enhanced smooth muscle relaxation and improved blood flow.
Mechanism of Action
As mentioned earlier, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide inhibits the enzyme PDE5, which leads to increased levels of cGMP. cGMP activates protein kinase G, which in turn regulates ion channels and other signaling pathways that lead to smooth muscle relaxation. This relaxation of smooth muscle results in improved blood flow, which is beneficial in the treatment of diseases such as PAH and erectile dysfunction.
Biochemical and Physiological Effects:
In addition to its effects on smooth muscle relaxation and blood flow, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has been shown to have anti-inflammatory effects. In a study conducted on rats with PAH, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide decreased the expression of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has also been shown to decrease oxidative stress and improve endothelial function.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide is that it has been shown to be effective in preclinical models for the treatment of various diseases. Additionally, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has a relatively low toxicity profile and has been well-tolerated in animal studies. One limitation of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide is that it has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
For the study of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide include the development of more potent and selective PDE5 inhibitors, further investigation of its anti-inflammatory and antioxidant effects, and clinical trials in humans.
Synthesis Methods
The synthesis of N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide involves several steps, including the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with 3-(methylthio)aniline to form an intermediate, which is then reacted with 2-bromoacetylacetanilide to yield N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide. The purity of the final product is determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has been studied extensively in preclinical models for the treatment of various diseases, such as pulmonary arterial hypertension (PAH), erectile dysfunction, and sickle cell disease. In a study conducted on rats with PAH, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide improved pulmonary hemodynamics and decreased pulmonary vascular resistance. In another study, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide improved erectile function in rats with erectile dysfunction. Additionally, N-(2-ethoxy-5-(N-(3-(methylthio)phenyl)sulfamoyl)phenyl)acetamide has been shown to inhibit sickle cell adhesion to endothelial cells, which may have implications for the treatment of sickle cell disease.
properties
IUPAC Name |
N-[2-ethoxy-5-[(3-methylsulfanylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-4-23-17-9-8-15(11-16(17)18-12(2)20)25(21,22)19-13-6-5-7-14(10-13)24-3/h5-11,19H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMKRDNXOATVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)SC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxy-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7714655.png)
![3-methyl-6-(morpholine-4-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7714663.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7714706.png)

![N-ethyl-5-{[(furan-2-yl)methyl]sulfamoyl}-2-methylbenzamide](/img/structure/B7714715.png)




![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)

